molecular formula C25H30N4O5 B1429324 Collagenase Chromophore Substrate Test Substance CAS No. 98640-71-2

Collagenase Chromophore Substrate Test Substance

Cat. No.: B1429324
CAS No.: 98640-71-2
M. Wt: 466.5 g/mol
InChI Key: GDWCICAVNWGMDQ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Collagenase Chromophore Substrate Test Substance is a specialized biochemical reagent used primarily for the quantitative determination of collagenase activity. This compound is known for its specificity and sensitivity in detecting collagenase enzymes, which play a crucial role in the breakdown of collagen in biological tissues. The compound’s chemical name is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH , and it has the molecular formula C25H30N4O5 with a molecular weight of 466.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Collagenase Chromophore Substrate Test Substance involves several key steps:

  • Formation of the Azobenzene Chromophore: : The synthesis begins with the preparation of the azobenzene chromophore. This is typically achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol derivative to produce the azobenzene compound.

  • Peptide Coupling: : The azobenzene chromophore is then coupled with a peptide sequence. This is usually done using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).

  • Protection and Deprotection Steps: : Throughout the synthesis, various protecting groups are used to prevent unwanted side reactions. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of the this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

The Collagenase Chromophore Substrate Test Substance undergoes several types of chemical reactions:

    Hydrolysis: The primary reaction is the hydrolysis of the peptide bond by collagenase enzymes, resulting in the cleavage of the chromophore from the peptide.

    Oxidation and Reduction: The azobenzene chromophore can undergo redox reactions, which may affect its colorimetric properties.

    Substitution Reactions: The phenyl groups in the chromophore can participate in electrophilic aromatic substitution reactions under certain conditions.

Common Reagents and Conditions

    Collagenase Enzymes: These are the primary reagents used to catalyze the hydrolysis of the substrate.

    Buffers: Phosphate-buffered saline (PBS) is commonly used to maintain the pH during enzymatic reactions.

    Redox Agents: Compounds like sodium dithionite can be used to study the redox behavior of the azobenzene chromophore.

Major Products Formed

Scientific Research Applications

The Collagenase Chromophore Substrate Test Substance has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of the Collagenase Chromophore Substrate Test Substance involves the specific cleavage of the peptide bond by collagenase enzymes. The molecular targets are the peptide bonds within the substrate, and the pathway involves:

Comparison with Similar Compounds

Similar Compounds

    Collagenase Substrate: Similar to the Collagenase Chromophore Substrate Test Substance but may lack the chromophore for colorimetric detection.

    Renin Substrate: Used for the detection of renin activity, another proteolytic enzyme.

    des-Arg9-[Leu8]-Bradykinin Acetate Salt: A peptide substrate used in various enzymatic assays.

Uniqueness

The this compound is unique due to its specific design for collagenase detection, incorporating a chromophore that allows for easy and quantitative measurement of enzyme activity. This specificity and ease of use make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCICAVNWGMDQ-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746745
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98640-71-2
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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